molecular formula C10H19BrO2 B1616030 Octyl bromoacetate CAS No. 38674-98-5

Octyl bromoacetate

Cat. No.: B1616030
CAS No.: 38674-98-5
M. Wt: 251.16 g/mol
InChI Key: ZBNUZMDEFBLZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl bromoacetate, also known as bromoacetic acid octyl ester, is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by its ester functional group and a bromine atom attached to the alpha carbon of the acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl bromoacetate can be synthesized through the esterification of bromoacetic acid with octanol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid and is carried out in an organic solvent like xylene. The reaction mixture is heated to remove water formed during the esterification process, and the product is purified by extraction and distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water to drive the reaction to completion and the use of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octyl bromoacetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and octanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.

    Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride is used in anhydrous conditions to reduce the ester to alcohol.

Major Products

    Nucleophilic Substitution: Produces substituted acetic acid derivatives.

    Hydrolysis: Yields bromoacetic acid and octanol.

    Reduction: Produces octyl alcohol.

Scientific Research Applications

Octyl bromoacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of octyl bromoacetate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing bromoacetic acid, which can act as an alkylating agent. The bromine atom in the compound makes it susceptible to nucleophilic attack, facilitating various substitution reactions. These properties make it useful in synthetic chemistry and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

    Dodecyl bromoacetate: Similar in structure but with a longer carbon chain.

    Hexadecyl bromoacetate: Also similar but with an even longer carbon chain.

    Ethyl bromoacetate: A shorter chain ester with similar reactivity.

Uniqueness

Octyl bromoacetate is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where moderate hydrophobicity is required, such as in the synthesis of surfactants and other amphiphilic molecules .

Properties

IUPAC Name

octyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-13-10(12)9-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNUZMDEFBLZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324236
Record name Octyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38674-98-5
Record name NSC406077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

There were added to 150 ml of toluene, 20 g of bromoacetic acid, 20 g of n-octyl alcohol and 2.5 g of p-toluenesulfonic acid, and azeotropical dehydration was carried out for 1.5 hours. After cooling, toluene was distilled off at reduced pressure, and 41 g of n-octyl bromoacetate were obtained by vacuum distillation (110° C., 11 mm Hg).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Yield
91.5%

Synthesis routes and methods II

Procedure details

20 g of bromoacetic acid, 22 g of n-decyl alcohol, and 2.5 g of p-toluenesulfonic acid were added to 150 ml of toluene, and the azeotropic dehydration was carried out for 1.5 hours. After cooling the mixture by allowing it to stand, the toluene was removed under reduced pressure and then vacuum distillation was performed, to obtain 41 g of n-octyl bromoacetate (121° C., 10 mmHg).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Bromoacetyl bromide (20 g, 99.1 mmol) was added to a solution of 1-octanol (12.9 g, 99.1 mmol) and 10 ml of pyridine in 100 ml of methylene chloride at 0° C. After 10 minutes, the mixture was quenched with 100 ml of ice/water, and the aqueous layer was extracted with methylene chloride, and the combined organic layer was washed with 1N HCl (3×100ml) and brine. The organic layer was dried over magnesium sulfate, concentrated in vacuo, and the product was distilled under high vacuum to afford 6 g of 1-octyl bromoacetate as an oil, b.p. 93° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Finely ground potassium carbonate (41.1 g) is added to a stirred dioxane solution of Octyl alcohol (36.9 g) cooled by an ice bath followed by addition over approximately 15 minutes of 2-bromoacetyl bromide (40.0 g). The mixture is stirred overnight, filtered and the dioxane is removed under vacuum. The residue is taken up in dichloromethane, washed with 10% HCl, water, sodium bicarbonate, and dried over magnesium sulfate. After removal of the solvent, the product is obtained as a light yellow oil.
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl bromoacetate
Reactant of Route 2
Reactant of Route 2
Octyl bromoacetate
Reactant of Route 3
Reactant of Route 3
Octyl bromoacetate
Reactant of Route 4
Reactant of Route 4
Octyl bromoacetate
Reactant of Route 5
Reactant of Route 5
Octyl bromoacetate
Reactant of Route 6
Reactant of Route 6
Octyl bromoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.